molecular formula C15H16Cl2NO2P B11613146 2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate

2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate

Cat. No.: B11613146
M. Wt: 344.2 g/mol
InChI Key: MLRZWQZVSAVAON-UHFFFAOYSA-N
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Description

1-CHLORO-2-({(5-CHLORO-2-METHYLPHENYL)AMINOPHOSPHORYL}OXY)-4-METHYLBENZENE is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine atoms, a methyl group, and a phosphoryl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CHLORO-2-({(5-CHLORO-2-METHYLPHENYL)AMINOPHOSPHORYL}OXY)-4-METHYLBENZENE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-methylphenol to introduce a nitro group.

    Reduction: Reduction of the nitro group to form an amine.

    Phosphorylation: Introduction of the phosphoryl group through a reaction with a suitable phosphorylating agent.

    Chlorination: Chlorination of the aromatic ring to introduce chlorine atoms at specific positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-CHLORO-2-({(5-CHLORO-2-METHYLPHENYL)AMINOPHOSPHORYL}OXY)-4-METHYLBENZENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-CHLORO-2-({(5-CHLORO-2-METHYLPHENYL)AMINOPHOSPHORYL}OXY)-4-METHYLBENZENE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-CHLORO

Properties

Molecular Formula

C15H16Cl2NO2P

Molecular Weight

344.2 g/mol

IUPAC Name

5-chloro-N-[(2-chloro-5-methylphenoxy)-methylphosphoryl]-2-methylaniline

InChI

InChI=1S/C15H16Cl2NO2P/c1-10-4-7-13(17)15(8-10)20-21(3,19)18-14-9-12(16)6-5-11(14)2/h4-9H,1-3H3,(H,18,19)

InChI Key

MLRZWQZVSAVAON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OP(=O)(C)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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